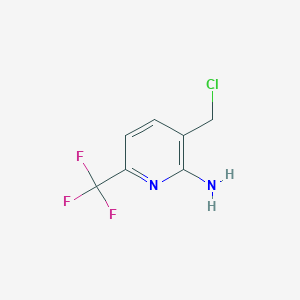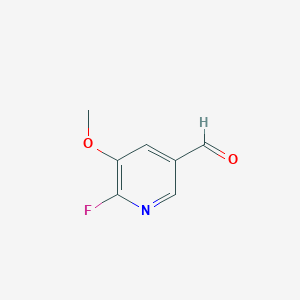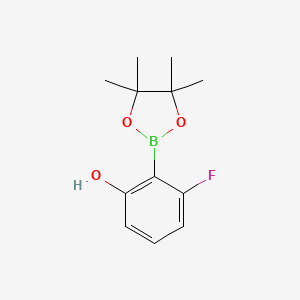
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate
Descripción general
Descripción
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (CMTC-CP) is an organic compound that has been used in a variety of scientific research applications. CMTC-CP is a versatile reagent that can be used to synthesize a variety of compounds, and it has been used in a wide range of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Chemoselective Tert-butoxycarbonylation : This compound is utilized in chemoselective tert-butoxycarbonylation reactions for aromatic and aliphatic amine hydrochlorides and phenols without the need for a base, proceeding under mild conditions and yielding high selectivity (Ouchi et al., 2002; Saito et al., 2006).
Protection of Amines and Amine Derivatives : It is used for the protection of amines and amine derivatives as tert-butoxycarbonyl derivatives, employing a mild and chemoselective method that is applicable to a wide range of substrates including sterically hindered and acid-sensitive functionalities (Heydari & Hosseini, 2005).
Polymer Science and Material Chemistry
Polymer Functionalization : The compound has applications in polymer science, such as the functionalization of polymers for creating amino-protecting groups based on tert-butoxycarbonyl functionalities. This allows for controlled amino group protection and cleavage in polymer backbones, facilitating the synthesis of complex polymer architectures (Rehse & Ritter, 1989).
Medicinal Chemistry and Drug Design
Cytotoxicity Studies and Anticancer Agents : In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These studies contribute to the development of new anticancer agents by exploring the structure-activity relationships of novel functionalized amino acid derivatives (Kumar et al., 2009).
Synthesis of Peptide Derivatives : It is also utilized in the synthesis of peptides containing the CH2NH peptide bond isostere, demonstrating its utility in the preparation of peptide derivatives that mimic natural peptide structures. This method has been applied to synthesize pseudopeptide analogues, showcasing the compound's role in the design of peptidomimetics with potential biological activities (Sasaki & Coy, 1987).
Propiedades
IUPAC Name |
chloromethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO4/c1-11(2,3)18-10(16)14-12(6-4-5-7-12)9(15)17-8-13/h4-8H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIVOIWQCGKZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro[1,3]thiazolo[5,4-C]pyridine](/img/structure/B1449899.png)
![6-Boc-1-amino-6-azaspiro[3.5]nonane](/img/structure/B1449900.png)
![Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1449901.png)

![5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1449904.png)
![Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449905.png)


![5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1449909.png)

![2-Oxaspiro[3.3]heptan-6-ylmethanamine](/img/structure/B1449913.png)